2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole

FGFR4 inhibitor Kinase selectivity Oncology research

Researchers requiring a well-characterized FGFR4 inhibitor often face inconsistent purity and unavailable functional handles. This compound solves both. It delivers 98% HPLC purity, a defined FGFR4 IC50 of 43 nM, and a 4-nitrobenzyl group that can be selectively reduced to a primary amine for one-step conjugation to fluorophores, biotin, or solid supports. Key advantages: • Reversible FGFR4 inhibition - suitable for mechanistic studies where irreversible binding is undesirable. • Built-in synthetic handle - enables rapid generation of pull-down probes or PROTAC precursors without de novo synthesis. • Batch-to-batch consistency - 98% purity reduces re-purification and assay variability.

Molecular Formula C18H18N4O2S
Molecular Weight 354.43
CAS No. 478076-98-1
Cat. No. B2608282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole
CAS478076-98-1
Molecular FormulaC18H18N4O2S
Molecular Weight354.43
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4S3
InChIInChI=1S/C18H18N4O2S/c23-22(24)15-7-5-14(6-8-15)13-20-9-11-21(12-10-20)18-19-16-3-1-2-4-17(16)25-18/h1-8H,9-13H2
InChIKeyJZRMQNWNCVZXKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzothiazole-Piperazine Research Candidate Overview


2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole (CAS 478076-98-1) is a heterocyclic small molecule that fuses a benzothiazole core with a piperazine spacer, terminating in a 4‑nitrobenzyl substituent [1]. Its molecular formula is C₁₈H₁₈N₄O₂S (molecular weight 354.43 g/mol) . The compound belongs to the benzothiazole‑piperazine class, which has been evaluated for anticancer and acetylcholinesterase‑inhibitory activities [2]. However, the specific 4‑nitrobenzyl substitution pattern confers a distinct electronic and steric profile that precludes simple interchange with other N‑substituted analogs, as detailed in the quantitative evidence below.

1
FGFR4 kinase probe context Nanomolar FGFR4 engagement supports reversible inhibitor tool studies.
2
Nitro-to-amine conjugation handle Reducible 4‑nitrobenzyl enables bioconjugation and probe synthesis.
3
Defined purity for screening Documented 98% HPLC purity supports reproducible assay results.

Structural Non-Interchangeability in Benzothiazole-Piperazines


Benzothiazole‑piperazine derivatives with different N‑substituents (e.g., benzyl, acetyl, aroyl, or chloro‑benzyl) exhibit large variations in target affinity and cellular potency [1]. For example, the 4‑nitrobenzyl group on this compound is strongly electron‑withdrawing and reducible, which simultaneously modulates the piperazine N‑basic center and provides a latent amine for further conjugation – two features absent in the corresponding 4‑chlorobenzyl or 4‑methoxybenzyl analogues [2]. Consequently, assuming functional equivalence between 2-[4-(4-nitrobenzyl)piperazino]-1,3-benzothiazole and its closely related analogs, without direct head‑to‑head data, risks selecting a compound with a different selectivity window, synthetic utility, or biological readout.

Property
4‑Nitrobenzyl (this compound)
4‑Chloro / 4‑Methoxy analogs
Electronics
Strong electron‑withdrawing; modulates N‑basic center
Weaker or opposite effect may shift kinase selectivity
Conjugation potential
Reducible to amine for bioconjugation
Non‑reducible substituent; no latent handle
Purity documentation
98% HPLC (certified)
Often “not measured” or unspecified; batch variability risk

Functional interchange cannot be assumed. Direct substitution without head‑to‑head data may alter potency, synthetic utility, and assay reproducibility.

Quantitative Evidence for 2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole


FGFR4 Kinase Inhibition vs. Clinical Inhibitor

In a caliper mobility shift assay using recombinant His‑tagged human FGFR4 (residues 781–1338, insect cell expression), 2-[4-(4-nitrobenzyl)piperazino]-1,3-benzothiazole inhibited FGFR4 with an IC₅₀ of 43 nM [1]. The irreversible FGFR4 inhibitor BLU9931 served as the assay reference and exhibits an IC₅₀ of 3–5 nM in analogous biochemical assays [2]. Although 43 nM is less potent than BLU9931, the compound retains a single‑digit nanomolar IC₅₀ that places it within the potency window of a tractable kinase tool compound.

FGFR4 inhibition
Cross‑study comparable
IC₅₀ = 43 nM (this compound) BLU9931: IC₅₀ ≈ 3–5 nM ~9‑ to 14‑fold less potent
Supports FGFR4 target engagement for reversible probe development.
Caliper mobility shift assay; recombinant human FGFR4.
FGFR4 inhibitor Kinase selectivity Oncology research

Synthetic Versatility via Nitro Reduction

The 4‑nitrobenzyl group on 2-[4-(4-nitrobenzyl)piperazino]-1,3-benzothiazole can be chemoselectively reduced (e.g., H₂/Pd‑C, SnCl₂, or Na₂S₂O₄) to generate the corresponding 4‑aminobenzyl derivative in situ . This latent amine is competent for amide coupling, sulfonylation, or biotinylation without perturbing the benzothiazole core. In contrast, the closest commercially available analog, 2-[4-(4-chlorobenzyl)piperazino]-1,3-benzothiazole, bears a non‑reducible chloro substituent that cannot be converted into a conjugation handle under mild conditions .

Synthetic versatility
Class‑level inference
4‑NO₂ → 4‑NH₂ (reducible) 4‑Cl analog: no reduction possible
Enables dual use as biochemical probe and synthetic intermediate.
Standard nitro reduction conditions inferred; experimental verification recommended.
Chemical probe synthesis Nitro reduction Amine conjugation

Vendor-Specified Purity vs. Uncharacterized Analogs

The compound is commercially supplied with a documented purity of 98% by HPLC (Leyan, product number 1626720) . This is a critical differentiator from several structurally similar benzothiazole‑piperazine intermediates whose purity is listed as 'not determined' or whose certificate of analysis is unavailable at the time of inquiry . For screening campaigns or SAR studies, the defined purity threshold directly reduces the risk of false‑positive or false‑negative results attributable to chemical contaminants.

Purity specification
Supplier data
98% (HPLC)
Defined purity supports screening reproducibility.
Unspecified purity in many analogs introduces assay variability.
Procurement specification Reproducibility Quality control

High-Value Application Scenarios


FGFR4-Dependent Reversible Probe Development

With an IC₅₀ of 43 nM against FGFR4 [1], this compound is suitable as a starting scaffold for medicinal chemistry programs targeting FGFR4‑driven cancers where irreversible inhibition (e.g., by BLU9931) is mechanistically undesirable. Its potency, while moderate relative to irreversible clinical candidates, provides a reversible binding profile that can be optimised through structure‑guided design.

Chemical Biology Tool Synthesis

The 4‑nitrobenzyl group can be selectively reduced to a 4‑aminobenzyl handle, enabling one‑step conjugation to fluorophores, biotin, or solid supports . This positions the compound as a versatile precursor for pull‑down probes, affinity chromatography ligands, or PROTAC linker attachment, a synthetic pathway not accessible from the 4‑chlorobenzyl analog.

Benzothiazole-Piperazine SAR Library Expansion

The compound serves as a key intermediate for parallel synthesis of diverse N‑substituted benzothiazole‑piperazines, given that the nitro group can be reduced and subsequently derivatised. Together with its defined 98% purity , it provides a reliable starting material for generating focused compound libraries aimed at exploring selectivity across kinase or GPCR panels.

Procurement for Reproducible Screening Cascades

When a screening workflow demands a benzothiazole‑piperazine with a documented purity specification, this compound's 98% HPLC purity offers an immediate advantage over analogs with unmeasured or unspecified purity. This reduces the burden of in‑house re‑purification and minimises batch‑to‑batch variability in dose‑response assays.

Application
Selection Property
Validation Focus
FGFR4 reversible probe studies
Nanomolar FGFR4 inhibition with reversible binding mode
Target engagement in kinase assays; selectivity vs. FGFR1‑3
Chemical probe / bioconjugate synthesis
Nitro‑reducible handle for amine conjugation
Reduction efficiency; conjugate purity and activity retention
Benzothiazole‑piperazine SAR library
Defined purity and versatile derivatization site
Batch‑to‑batch purity; scope of N‑functionalization
Reproducible screening procurement
Documented 98% HPLC purity
Lot consistency; minimized re‑purification prior to dose‑response
Quote Request

Request a Quote for 2-[4-(4-Nitrobenzyl)piperazino]-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.